5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C12H14BrF3N3O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl-substituted piperidine ring attached to a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles under anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Reactions: Products include substituted pyrimidines with different functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrF3N3O |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H13BrF3N3O/c1-19-9-8(12)6-16-10(17-9)18-4-2-7(3-5-18)11(13,14)15/h6-7H,2-5H2,1H3 |
InChI Key |
VKEJRPGWGQLOJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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